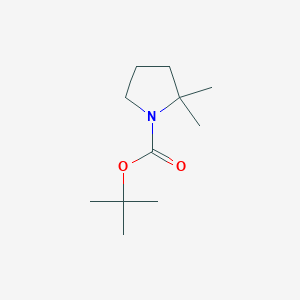
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 869527-80-0 . Its molecular weight is 199.29 and its IUPAC name is tert-butyl 2,2-dimethyl-1-pyrrolidinecarboxylate . The compound is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The molecular formula of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is C11H21NO2 . The InChI code for the compound is 1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 .Physical And Chemical Properties Analysis
Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate has a molecular weight of 199.29 . The compound is typically stored at refrigerated temperatures .Applications De Recherche Scientifique
Organic Synthesis
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate: is widely used in organic synthesis as a protecting group for amines. The tert-butyl (Boc) group is particularly useful due to its stability under various reaction conditions and its ease of removal under mildly acidic conditions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceuticals . Its structure is often found in molecules designed to modulate biological targets, such as enzymes or receptors, which are crucial in the treatment of diseases .
Material Science
The compound’s unique structure makes it suitable for the development of new materials . Researchers utilize it to synthesize polymers or small molecules that can be used in high-performance materials with specific mechanical or chemical properties .
Catalysis
1-Boc-2,2-dimethylpyrrolidine: can act as a ligand or a structural motif in catalysts used for accelerating chemical reactions. Its steric bulk helps in stabilizing reactive intermediates or in inducing selectivity in catalytic cycles .
Bioconjugation
This compound is also employed in bioconjugation techniques, where it is used to modify biomolecules like proteins or nucleic acids. This modification can enhance the stability, distribution, or efficacy of therapeutic agents .
Analytical Chemistry
In analytical chemistry, tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is used as a standard or reagent in various analytical methods, including chromatography and mass spectrometry to analyze or separate complex mixtures .
Agricultural Chemistry
The compound finds application in agricultural chemistry for the synthesis of agrochemicals . These chemicals protect crops from pests or diseases and improve agricultural productivity .
Neuroscience Research
Lastly, in neuroscience research, it is utilized in the synthesis of compounds that can cross the blood-brain barrier . This property is essential for developing drugs that target the central nervous system .
Safety and Hazards
Mécanisme D'action
Target of Action
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, also known as 1-Boc-2,2-dimethylpyrrolidine, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules.
Mode of Action
The compound acts by attaching itself to the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a carbamate group, which is stable under most conditions and can be selectively removed under acidic conditions .
Biochemical Pathways
The exact biochemical pathways affected by tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate are dependent on the specific amine it is protecting. In general, the compound allows for more selective reactions to occur by preventing the amine group from reacting prematurely .
Result of Action
The primary result of the action of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is the successful protection of amine groups during organic synthesis. This allows for more complex and selective reactions to occur, facilitating the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate are influenced by various environmental factors. For instance, the compound is stable under most conditions, but can be selectively removed under acidic conditions . Additionally, the compound should be stored at a refrigerated temperature to maintain its stability .
Propriétés
IUPAC Name |
tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWREAOXJRHDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724455 | |
| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
CAS RN |
869527-80-0 | |
| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)
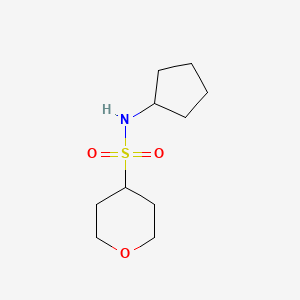
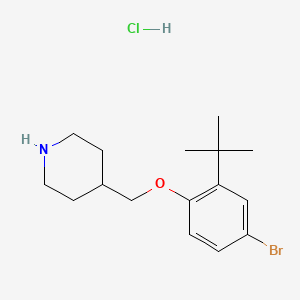
![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)

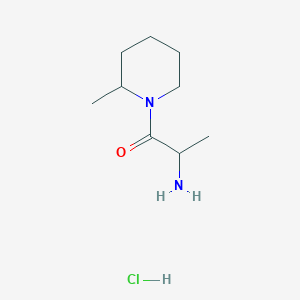
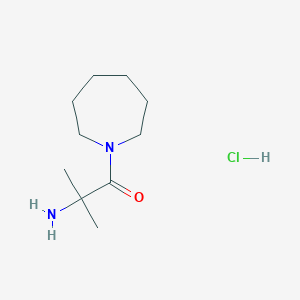

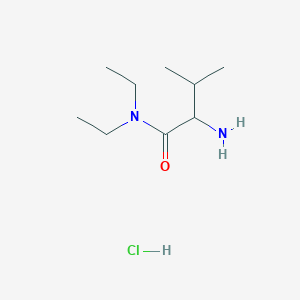
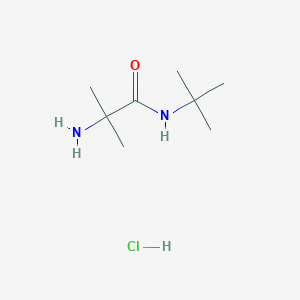
![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)